molecular formula C11H16N2O3S B2379098 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline CAS No. 927995-87-7

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline

Cat. No.: B2379098
CAS No.: 927995-87-7
M. Wt: 256.32
InChI Key: UGERPWCSDOTZDH-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline ( 927995-87-7) is a high-purity chemical compound with the empirical formula C11H16N2O3S and a molecular weight of 256.32 g/mol. It is supplied as a dry powder with a stated purity of 98% . This compound features a 1,2-thiazinane ring, a fully saturated six-membered heterocycle containing nitrogen and sulfur, in its 1,1-dioxide (sultam) form . The 1,2-thiazinane scaffold is of significant interest in medicinal chemistry research. Derivatives of this structural class have been investigated for a range of biological activities. Notably, related 1,1-dioxido-1,2-thiazinane compounds, such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, have been identified as HIV integrase inhibitors and are under evaluation for the treatment of AIDS . Other thiazinane-based molecules have shown potential as centrally acting muscle relaxants, antimicrobials, and anti-inflammatory agents . The presence of both an aniline and a sulfonamide group in its structure makes it a valuable synthon for further chemical synthesis and exploration in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Available packaging options include 50 mg and 250 mg .

Properties

IUPAC Name

3-(1,1-dioxothiazinan-2-yl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(12)8-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGERPWCSDOTZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline typically involves the reaction of appropriate aniline derivatives with thiazinane precursors under controlled conditions. One common method includes the use of sulfonamide intermediates, which are then subjected to oxidation reactions to introduce the dioxido functionality . Industrial production methods often involve multi-step synthesis processes, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Coupling Reactions

The aniline group and sulfonamide moiety enable coupling with electrophilic partners:

Reaction Type Conditions Products Reference
Amide Bond Formation EDC/HCl, DMAP, THFCarboxamide derivatives (e.g., with picolinamide)
Diazotization NaNO₂, HCl (0–5°C)Diazonium salts for azo-coupling

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to the amine:

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 1 hr3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxy-6-nitroanilinePara to methoxy
Br₂ (FeBr₃)RT, 2 hr3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxy-2-bromoanilineOrtho to amine

Thiazinane Ring Reactivity

The 1,2-thiazinane-1,1-dioxide ring exhibits stability under mild conditions but undergoes ring-opening under strong acids/bases:

Reaction Conditions Product Mechanism
Acid Hydrolysis HCl (6M), reflux, 8 hr3-Amino-4-methoxybenzenesulfonamideRing cleavage via sulfonamide bond
Base-Induced Opening NaOH (10%), ethanol, 4 hr3-Mercapto-N-(4-methoxyphenyl)propanamideNucleophilic attack at sulfur

Oxidation and Reduction

  • Oxidation : The methoxy group resists oxidation, but the aniline may form nitro derivatives under strong oxidizers.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfone to sulfide, altering ring electronics .

Biological Activity

While direct data on this compound is limited, structurally related 1,2-thiazinane sulfonamides show:

  • Kinase Inhibition : Analogues inhibit c-Met and PIM kinases (IC₅₀: 0.021–2.2 µM) .

  • Anticancer Potential : Cytotoxicity against MCF-7 and HepG2 cell lines (IC₅₀: 0.24–0.54 µM) .

Scientific Research Applications

Chemistry

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with desirable properties.

Application AreaDescription
Synthesis of DerivativesUsed to create novel thiazine derivatives with potential biological activities.
Reaction MechanismsStudied for its interaction with enzymes and receptors, providing insights into molecular binding mechanisms.

Biology

The compound's unique structural features make it a candidate for studying enzyme interactions and protein binding. It has shown potential in modulating biochemical pathways, which can be significant in drug development.

Biological ActivityMechanism
Enzyme InteractionThe dioxido functionality enhances binding affinity to specific enzymes.
Protein BindingInvestigated for its ability to influence protein functions in various biological processes.

Industry

In industrial applications, this compound is utilized in the production of advanced materials characterized by specific electronic and optical properties. Its reactivity profile makes it suitable for developing materials used in electronics and photonics.

Case Study 1: Synthesis of Thiazine Derivatives

A study demonstrated the synthesis of various thiazine derivatives from this compound through oxidation reactions. The derivatives exhibited promising antimicrobial activity against several bacterial strains, indicating the compound's potential as a precursor for therapeutic agents .

Research involving similar thiazine derivatives showed that compounds with structural similarities to this compound exhibited anticancer properties. In vitro studies revealed that these compounds could inhibit cancer cell proliferation effectively, highlighting their potential use in cancer therapies .

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxido functionality plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous arylamines and heterocyclic derivatives in terms of structural motifs , physicochemical properties , and functional applications .

Structural Comparison

Compound Heterocycle/Substituents Key Features
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline 1,2-thiazinane 1,1-dioxide Sulfone group enhances polarity; methoxy group stabilizes aromatic resonance .
3-(Adamantan-1-yl)-N-(4-chlorophenyl)-4-methoxyaniline Adamantane substituent Bulky adamantane group increases steric hindrance; chlorophenyl enhances lipophilicity .
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) 1,3,5-triazine core Electron-deficient triazine ring enables π-stacking; methoxy groups improve solubility .
1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) Pyridinone core with chloro substituents Pyridinone’s keto group supports hydrogen bonding; chloro groups enhance bioactivity .
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea Pyrrole-carbonyl and urea linkage Urea moiety enables strong intermolecular H-bonding; pyrrole contributes to π-conjugation .

Research Findings and Limitations

  • Catalytic Efficiency : The synthesis of related compounds (e.g., 3a in ) achieves high yields (~75–86%) using cobalt catalysts, but scalability for this compound remains unverified .

Biological Activity

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline is a compound belonging to the thiazinane family, which has garnered attention due to its potential biological activities. Thiazinanes are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activities of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazinane ring with a methoxy group attached to the aromatic amine. The presence of the dioxido group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro cytotoxicity tests demonstrated that this compound has IC50 values ranging from 5 to 15 µM against human cancer cell lines such as HeLa and MCF-7 .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : It showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were reported at 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:

  • In Vitro Studies : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in a mouse xenograft model. The results indicated a significant reduction in tumor size compared to controls after treatment with the compound over a period of four weeks.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of resistant bacterial strains. The findings highlighted its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Data Summary

Biological ActivityObservationsIC50/MIC Values
Anticancer Induces apoptosis in cancer cellsIC50: 5 - 15 µM
Antimicrobial Effective against S. aureus and E. coliMIC: 32 µg/mL (S.a), 64 µg/mL (E.c)
Anti-inflammatory Inhibits TNF-alpha and IL-6 productionNot quantified

Q & A

Basic: What synthetic methodologies are employed to prepare 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline, and how are reaction conditions optimized?

Answer:
The compound is synthesized via multi-component reactions (MCRs) or stepwise functionalization of aniline derivatives. Key steps include:

  • Microwave-assisted synthesis (e.g., coupling 4-methoxyaniline with thiazinane precursors under controlled heating) to accelerate reaction rates and improve yields .
  • Solvent optimization: Polar aprotic solvents like dimethylformamide (DMF) at 130°C enhance reactivity and selectivity, as demonstrated in catalyst-free domino reactions .
  • Stoichiometric control and isolation techniques (e.g., recrystallization) ensure purity. Reaction progress is monitored via thin-layer chromatography (TLC) with silica gel plates, referencing RF values of intermediates .

Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, methoxy (-OCH₃) protons resonate at δ 3.7–3.9 ppm, while thiazinan protons appear between δ 2.5–4.0 ppm .
  • X-ray crystallography: SHELX software (e.g., SHELXL) refines crystal structures using high-resolution diffraction data. Proper crystal growth (e.g., slow evaporation) and data collection (Cu-Kα radiation) resolve bond lengths and angles, critical for confirming the dioxido-thiazinan moiety .

Advanced: How do structural modifications to the thiazinan ring or methoxy group influence biological activity?

Answer:

  • Thiazinan modifications: Introducing electron-withdrawing groups (e.g., sulfonyl) enhances metabolic stability and target binding. shows anti-HIV activity in analogous 1,2-thiazinan derivatives via enzyme inhibition.
  • Methoxy group tuning: Replacing -OCH₃ with halogens (e.g., -Cl) alters lipophilicity and membrane permeability, as seen in antimicrobial analogs .
  • Structure-activity relationship (SAR) studies: Computational models (e.g., molecular docking) predict binding affinities with biological targets like proteases or kinases, guiding rational design .

Advanced: What contradictions exist in reported biological activities, and how can they be resolved methodologically?

Answer:
Discrepancies arise from assay variability (e.g., cell line specificity) or impurity-driven artifacts. For example:

  • Antimicrobial vs. anticancer activity: Differences in MIC (minimum inhibitory concentration) values may reflect bacterial vs. eukaryotic target selectivity. Reproducibility requires standardized protocols (e.g., CLSI guidelines) and HPLC-purified samples .
  • In vitro vs. in vivo efficacy: Poor pharmacokinetics (e.g., rapid clearance) may mask in vitro potency. Solutions include prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .

Advanced: How are computational methods integrated to predict binding mechanisms and optimize pharmacokinetics?

Answer:

  • Molecular docking: Software like AutoDock Vina simulates interactions with targets (e.g., bacterial enzymes), identifying key hydrogen bonds with the thiazinan sulfone group .
  • ADMET prediction: Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. Substituent adjustments (e.g., reducing logP via polar groups) mitigate hepatotoxicity risks .
  • Dynamics simulations: MD simulations (e.g., GROMACS) evaluate conformational stability in aqueous environments, guiding solvent-exposed moiety modifications .

Basic: What analytical techniques quantify purity and degradation products during storage?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Degradation products (e.g., oxidized thiazinan) are identified via retention time shifts .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ions ([M+H]⁺) and fragments (e.g., loss of -SO₂ group, m/z 80) .
  • Stability studies: Accelerated aging (40°C/75% RH) monitors degradation kinetics, informing storage recommendations (e.g., desiccated, -20°C) .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile?

Answer:

  • Chiral centers: Thiazinan ring conformations (e.g., chair vs. boat) affect binding to enantioselective targets. Single-crystal X-ray diffraction resolves absolute configurations .
  • Diastereomer separation: Chiral HPLC columns (e.g., Chiralpak IA) isolate enantiomers, with bioassays revealing divergent activities (e.g., R vs. S forms inhibiting kinases) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles mitigate dermal/ocular exposure .
  • Ventilation: Fume hoods prevent inhalation of airborne particles during synthesis .
  • Spill management: Absorbent materials (e.g., vermiculite) contain spills, followed by ethanol decontamination .

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